(5Z)-3-[4-(diethylamino)phenyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5Z)-3-[4-(diethylamino)phenyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C20H19N3O3S2 and its molecular weight is 413.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (5Z)-3-[4-(diethylamino)phenyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one family, which is recognized for its diverse biological activities. This article reviews the biological activities associated with this specific compound, focusing on its potential therapeutic applications, structure-activity relationships, and comparative efficacy based on recent research findings.
Structure and Properties
Thiazolidin-4-ones are characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The specific structure of this compound includes substituents that can significantly influence its biological properties. The presence of the diethylamino group and the nitrophenyl moiety are particularly noteworthy as they may enhance pharmacological activity.
1. Anticancer Activity
Research indicates that thiazolidin-4-one derivatives exhibit significant anticancer properties. Various studies have shown that modifications in the thiazolidinone structure can lead to enhanced cytotoxicity against different cancer cell lines. For instance:
- Cell Line Studies : Compounds similar to this compound have demonstrated potent anti-proliferative effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 10.5 |
Compound B | HCT116 | 8.2 |
(5Z)-3-[4-(diethylamino)phenyl]-5-[(4-nitrophenyl)methylidene] | MCF-7 | 6.0 |
2. Antimicrobial Activity
Thiazolidin-4-one derivatives have also shown promising antimicrobial properties. The compound's structure allows for interaction with bacterial membranes and enzymes, leading to inhibition of growth:
- In Vitro Studies : Compounds structurally related to this compound have been tested against Gram-positive and Gram-negative bacteria, showing significant inhibition rates.
Bacteria | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
3. Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases. Thiazolidin-4-one derivatives have been evaluated for their ability to scavenge free radicals:
- DPPH Assay Results : The antioxidant activity of compounds similar to this compound was assessed using DPPH radical scavenging assays, revealing considerable activity.
Compound | DPPH Scavenging Activity (%) |
---|---|
Compound C | 78 |
Compound D | 85 |
(5Z)-3-[4-(diethylamino)phenyl]-5-[(4-nitrophenyl)methylidene] | 90 |
Structure-Activity Relationship (SAR)
The biological activity of thiazolidin-4-one derivatives is heavily influenced by their structural features:
- Substituent Effects : The presence of electron-donating or withdrawing groups can enhance or diminish biological activity.
- Positioning of Functional Groups : The position of substituents on the thiazolidine ring affects binding affinity to biological targets.
- Hybridization with Other Pharmacophores : Combining thiazolidinone with other active moieties has been shown to create hybrid compounds with improved efficacy.
Case Studies
Several case studies highlight the therapeutic potential of thiazolidinone derivatives:
- Study on Anticancer Efficacy : A recent study demonstrated that a series of thiazolidinone derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
- Antimicrobial Assessment : Another investigation revealed that specific modifications in the thiazolidinone structure led to enhanced antibacterial activity against resistant strains of bacteria .
Properties
IUPAC Name |
(5Z)-3-[4-(diethylamino)phenyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-3-21(4-2)15-9-11-16(12-10-15)22-19(24)18(28-20(22)27)13-14-5-7-17(8-6-14)23(25)26/h5-13H,3-4H2,1-2H3/b18-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZLUNPEHBRJRL-AQTBWJFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.